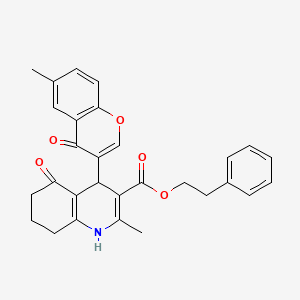

2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a structurally complex molecule featuring a hexahydroquinoline core fused with a chromen-4-one moiety and a phenylethyl ester substituent. The hexahydroquinoline scaffold contributes to conformational rigidity, while the chromen-4-one group may impart antioxidant or anti-inflammatory activity, as seen in related natural products .

Crystallographic studies using programs like SHELXL and OLEX2 (commonly employed for small-molecule refinement) would be essential to resolve its 3D structure, particularly hydrogen-bonding patterns and van der Waals interactions that influence stability and packing .

Properties

IUPAC Name |

2-phenylethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO5/c1-17-11-12-24-20(15-17)28(32)21(16-35-24)26-25(18(2)30-22-9-6-10-23(31)27(22)26)29(33)34-14-13-19-7-4-3-5-8-19/h3-5,7-8,11-12,15-16,26,30H,6,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHLEHAWGWEDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CCCC4=O)NC(=C3C(=O)OCCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that belongs to the class of hexahydroquinolines and chromones. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 425.50 g/mol. The structural components include a phenyl ring, a chromone moiety, and a hexahydroquinoline framework, which contribute to its diverse biological properties.

Antioxidant Properties

Chromones are well-known for their antioxidant properties. Research indicates that derivatives of chromones exhibit significant radical scavenging activity. For instance, studies have shown that compounds with similar structural features can inhibit oxidative stress markers in various cell lines .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been investigated. Chromone derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may also exert similar effects .

Anticancer Activity

Several studies have indicated that chromone-based compounds possess anticancer properties. Specifically, they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways like the MEK/ERK pathway .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Radical scavenging activity | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Induction of apoptosis; inhibition of tumor growth |

Case Studies

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromone derivatives using DPPH and ABTS assays. The results indicated that compounds with structural similarities to the target molecule exhibited significant inhibition of free radicals at concentrations as low as 10 µM .

Case Study 2: Anticancer Potential

In vitro studies on human leukemia cells demonstrated that derivatives similar to this compound inhibited cell proliferation effectively. The mechanism involved down-regulation of the phospho-ERK1/2 signaling pathway, leading to reduced cell viability at concentrations ranging from 0.3 to 1.2 µM .

Scientific Research Applications

Structural Analysis

The molecular formula of this compound is , with a molecular weight of approximately 469.54 g/mol. Its structure features a hexahydroquinoline core fused with a chromone moiety, which contributes to its biological activity. The crystal structure analysis indicates that the compound possesses specific dihedral angles between its aromatic rings and heterocyclic components, which can influence its reactivity and interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the potential of 2-phenylethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives of similar quinoline compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116), indicating strong antiproliferative activity .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for other pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Neuroprotective Potential : Research indicates possible protective effects on neuronal cells, suggesting applications in neurodegenerative disease models.

Case Study 1: Anticancer Efficacy

In a study published in 2021, researchers synthesized various derivatives based on the quinoline framework similar to this compound. They reported that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong potential for further development as anticancer agents .

Case Study 2: Structural Analysis and Activity Correlation

Another study focused on correlating the structural features of similar compounds with their biological activities. It was found that specific substitutions on the chromone ring significantly affected the anticancer efficacy and selectivity towards cancerous cells compared to normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of hexahydroquinoline derivatives with structural variations in substituents and functional groups. Below is a comparative analysis with key analogs (see Table 1 for structural details):

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Key Findings from Comparative Analysis

Impact of Substituents on Lipophilicity and Bioavailability: The phenylethyl ester in the target compound enhances lipophilicity compared to the phenoxyethyl () or ethoxyethyl () analogs, which may improve cell membrane penetration .

Methoxy and hydroxy groups (–17) facilitate hydrogen bonding, influencing crystal packing (via C=O⋯H–O interactions) and solubility .

Biological Activity Modulation: The chromen-4-one moiety in the target compound and is associated with antioxidant activity, as seen in flavonoids and related natural products . Trimethyl substitutions () may sterically hinder interactions with biological receptors compared to the target compound’s simpler methyl group .

Crystallographic and Stability Considerations :

- Compounds with flexible ester chains (e.g., phenylethyl or ethoxyethyl) may exhibit varied crystal packing efficiencies, affecting melting points and stability .

- Hydrogen-bonding networks in analogs with polar groups (e.g., hydroxy, methoxy) could stabilize amorphous forms, impacting formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.